

## BKIDC-1553: A Selective Glycolysis Inhibitor for Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, with resistance to current therapies necessitating novel therapeutic strategies.[1][2] A hallmark of advanced prostate cancer progression is a metabolic shift towards a highly glycolytic phenotype, often referred to as the Warburg effect.[1][3] This reliance on glycolysis for rapid energy and biomass production presents a therapeutic vulnerability. **BKIDC-1553** is a novel, orally bioavailable small molecule that selectively inhibits glycolysis in prostate cancer cells, demonstrating potent anti-tumor activity in preclinical models. This document provides a comprehensive technical overview of **BKIDC-1553**, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

# Mechanism of Action: Selective Inhibition of Hexokinase 2

**BKIDC-1553** exerts its anti-glycolytic and anti-cancer effects through the selective inhibition of Hexokinase 2 (HK2), a key rate-limiting enzyme in the glycolysis pathway.[1][2][4] HK2 is frequently overexpressed in cancer cells and is crucial for sustaining the high glycolytic rate required for tumor growth.[1] The inhibitory action of **BKIDC-1553** leads to a rapid cessation of glycolytic flux, depleting the cancer cells of essential energy and metabolic intermediates.[5]





The proposed signaling pathway for **BKIDC-1553**'s action is illustrated below:









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Compound that Inhibits Glycolysis in Prostate Cancer Controls Growth of Advanced Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. BKIDC-1553 shows promise in prostate cancer models | BioWorld [bioworld.com]
- To cite this document: BenchChem. [BKIDC-1553: A Selective Glycolysis Inhibitor for Advanced Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574242#bkidc-1553-as-a-selective-glycolysis-inhibitor-in-prostate-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com